Isotopic Purity and Analytical Profile of Ceritinib-D7: A Technical Overview
Isotopic Purity and Analytical Profile of Ceritinib-D7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ceritinib-D7, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines the quantitative data regarding its isotopic distribution, details the experimental protocols for its determination, and illustrates the key signaling pathways influenced by Ceritinib.
Quantitative Data: Isotopic Purity of Ceritinib-D7
The isotopic purity of a deuterated compound is a critical quality attribute, ensuring accuracy and reliability in quantitative bioanalytical assays. The data presented below is summarized from commercially available Ceritinib-D7.
| Parameter | Specification | Source |
| Compound | Ceritinib-D7 | Cayman Chemical |
| Synonym | LDK 378-D7 | Cayman Chemical |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | [1] |
Table 1: Isotopic Purity Specification for Ceritinib-D7
This specification indicates that the material is a mixture of deuterated species, with the sum of all deuterated forms (from one to seven deuterium atoms) being at least 99% of the total compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Ceritinib-D7 relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The following are detailed methodologies based on established practices for analyzing deuterated pharmaceuticals.[2][3][4][5][6]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the relative abundance of each deuterated species (d0 to d7) of Ceritinib.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).[3][4]
Methodology:
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Sample Preparation:
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Prepare a stock solution of Ceritinib-D7 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase conditions.
-
-
Chromatographic Separation (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Ceritinib from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometric Analysis (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: A range that includes the expected m/z values for all isotopologues of Ceritinib-D7 (e.g., m/z 550-580).
-
Resolution: A high resolution setting (e.g., >60,000) is crucial to resolve the isotopic peaks.[4]
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]+), from the non-deuterated (d0) to the fully deuterated (d7) form.
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each deuterated species relative to the sum of all species. The isotopic purity is typically reported as the sum of the percentages of all deuterated forms (d1-d7).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and provide a semi-quantitative assessment of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of Ceritinib-D7 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms the isotopic labeling.
-
Integration of the residual proton signals at the deuterated positions relative to a non-deuterated proton signal in the molecule can provide an estimate of the degree of deuteration.
-
-
²H (Deuterium) NMR Analysis:
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Acquire a deuterium NMR spectrum.
-
The presence of signals at the expected chemical shifts confirms the incorporation of deuterium.
-
Signaling Pathways and Mechanism of Action
Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK, resulting in a constitutively active ALK protein that drives tumor growth.[7][8] Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]
The inhibition of ALK by Ceritinib leads to the downregulation of key signaling pathways involved in cell proliferation, survival, and growth, including the STAT3, PI3K/AKT, and MAPK/ERK pathways.[8][9]
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
The following diagram illustrates the general experimental workflow for determining the isotopic purity of Ceritinib-D7 using LC-HRMS.
Caption: Workflow for isotopic purity determination of Ceritinib-D7 by LC-HRMS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. search.bvsalud.org [search.bvsalud.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
